molecular formula C19H19NO6S B12604554 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid CAS No. 648869-33-4

4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid

Cat. No.: B12604554
CAS No.: 648869-33-4
M. Wt: 389.4 g/mol
InChI Key: QRNARTTYJYKKLK-UHFFFAOYSA-N
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Description

4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid is a sulfamoyl benzoic acid derivative characterized by a central benzoic acid core functionalized with a sulfamoyl group linked to a 2-(3-methylphenyl)-4-oxopentanoyl moiety. This structure positions it within a class of compounds studied for diverse biological activities, including enzyme inhibition and antiviral effects, as inferred from structurally related analogs .

Properties

CAS No.

648869-33-4

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

4-[[2-(3-methylphenyl)-4-oxopentanoyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C19H19NO6S/c1-12-4-3-5-15(10-12)17(11-13(2)21)18(22)20-27(25,26)16-8-6-14(7-9-16)19(23)24/h3-10,17H,11H2,1-2H3,(H,20,22)(H,23,24)

InChI Key

QRNARTTYJYKKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 3-methylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene with a methyl group.

    Introduction of the oxopentanoyl group: This step involves the acylation of the 3-methylphenyl group with a suitable acylating agent.

    Formation of the sulfamoyl group: This can be done by reacting the intermediate with sulfamoyl chloride under basic conditions.

    Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares a sulfamoyl benzoic acid scaffold with several analogs, differing primarily in substituent groups. Key comparisons include:

Compound ID/Name Substituents Molecular Weight Key Structural Differences vs. Target
A327278 4-Methoxyphenyl sulfamoyl 327.31* Methoxy group at para position vs. methyl at meta
RCLS141814 4-Methylphenylamino sulfamoyl 291.32 Methyl at para position vs. 3-methylphenyl
Compound 4 () 1,3-Dioxoisoquinolinylpropyl sulfamoyl N/A Bulky aromatic substituent vs. oxopentanoyl
Hit Compound 4 () Carboxyphenyl sulfamoyl N/A Lacks oxopentanoyl; retains carboxyl group

Key Findings :

  • Substituent Position : Para-substituted analogs (e.g., A327278, RCLS141814) exhibit reduced steric hindrance compared to the target’s meta-methylphenyl group, which may enhance or reduce target engagement depending on receptor topology .

Binding Affinity and Molecular Modeling

Molecular modeling of sulfamoyl benzoic acid derivatives highlights the impact of substituents on binding energy:

  • Compound 4 () demonstrated a binding affinity of −8.53 kcal/mol, attributed to its sulfamoyl group’s enhanced interactions compared to a sulfur-containing analog (−7.94 kcal/mol) .
  • The target compound’s 4-oxopentanoyl moiety may similarly optimize binding through hydrogen bonding (ketone group) and hydrophobic interactions (methylphenyl group) .

Key Findings :

  • Carboxyl Group Critical : Esterification or amidation of the benzoic acid carboxyl group reduces activity, underscoring its role in target binding . The target’s free carboxyl group likely contributes similarly.
  • Bulkier Substituents : Compounds with benzhydryl or indole groups () show higher melting points (>500°C), suggesting improved thermal stability but possible solubility challenges .

Physicochemical Properties

Compound ID/Name Melting Point (°C) Solubility
Target Compound N/A Predicted low (oxopentanoyl hydrophobicity)
RCLS141814 N/A Slight in chloroform, methanol, DMSO
Compound 79 () 571.1 Likely low (high molecular weight)

Key Findings :

  • The target’s 4-oxopentanoyl chain may reduce aqueous solubility compared to simpler analogs like RCLS141814, necessitating formulation optimization .

Biological Activity

The compound 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid , also known as a sulfamoyl benzoic acid derivative, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid can be represented as follows:

  • Molecular Formula : C16H18N2O4S
  • Molecular Weight : 342.39 g/mol

This compound features a benzoic acid moiety linked to a sulfamoyl group and a ketone functionality, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that sulfamoyl derivatives exhibit significant antimicrobial activity. A study highlighted that derivatives of benzoic acid, including those with sulfamoyl substitutions, demonstrated inhibitory effects against various bacterial strains. For instance, the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various studies. The presence of the sulfamoyl group is believed to enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In vitro studies revealed that the compound reduced the production of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • Larvicidal Activity Against Mosquitoes :
    • A related study examined the larvicidal effects of similar compounds against Aedes aegypti, the vector for several arboviruses. The findings indicated that certain structural modifications led to enhanced larvicidal activity, with LC50 values significantly lower than those of existing insecticides .
  • Cytotoxicity Assessment :
    • In evaluating the cytotoxic effects on human peripheral blood mononuclear cells (PBMCs), it was found that the compound exhibited low cytotoxicity even at high concentrations (up to 5200 μM). This suggests a favorable safety profile for potential therapeutic applications .
  • Toxicological Studies :
    • Toxicological assessments in animal models showed that doses up to 2000 mg/kg did not result in significant adverse effects on vital organs such as the liver and kidneys. Behavioral assessments post-treatment indicated only mild effects, supporting the compound's safety for further development .

The biological activity of 4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cell Membranes : Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular signaling pathways.
  • Modulation of Gene Expression : The compound may alter the expression of genes associated with inflammation and microbial resistance.

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced TNF-α and IL-6 production
LarvicidalLC50 values lower than commercial insecticides
CytotoxicityLow toxicity in PBMCs
Toxicological SafetyNo significant organ toxicity at high doses

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